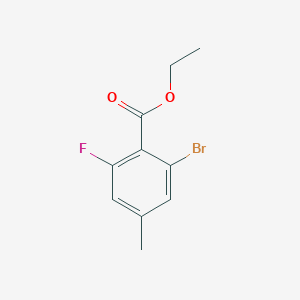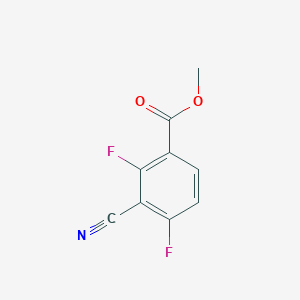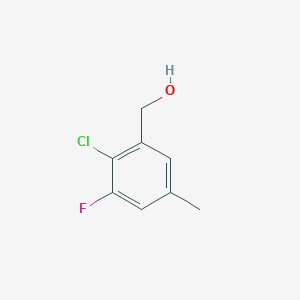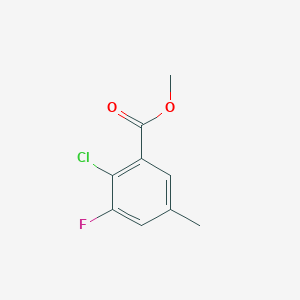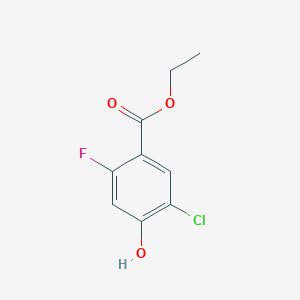
Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate is an organic compound with the molecular formula C9H8ClFO3. It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and hydroxy functional groups on the aromatic ring. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties .
Preparation Methods
Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate can be synthesized through the reaction of 5-chloro-2-fluoro-4-hydroxybenzoyl chloride with ethanol under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired ester product .
Chemical Reactions Analysis
Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the aromatic ring can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-2-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the aromatic ring enhance its binding affinity to these targets, leading to the modulation of biological pathways. The hydroxy group can form hydrogen bonds with active site residues, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxybenzoate: Lacks the chloro and fluoro substituents, resulting in different chemical reactivity and biological activity.
Ethyl 5-chloro-4-hydroxybenzoate: Contains a chloro group but lacks the fluoro substituent, leading to variations in its chemical properties and applications.
Ethyl 2-fluoro-4-hydroxybenzoate:
This compound stands out due to the combined presence of chloro, fluoro, and hydroxy groups, which confer unique chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-chloro-2-fluoro-4-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-2-14-9(13)5-3-6(10)8(12)4-7(5)11/h3-4,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVQEBJFPNHVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
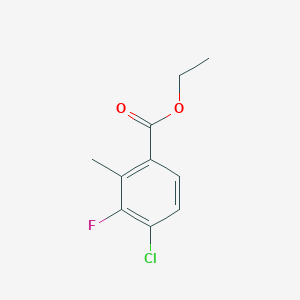
![6-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6305533.png)
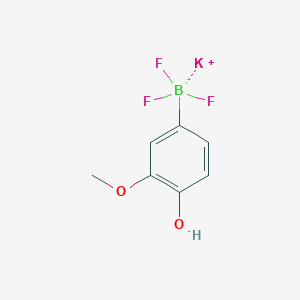

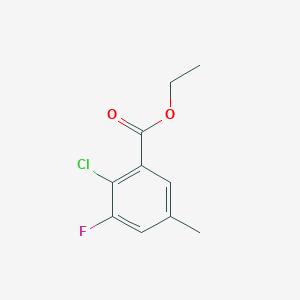
![{[Chloro(difluoro)methyl]sulfanyl}benzene](/img/structure/B6305560.png)

